1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine
Description
This compound features a complex heterocyclic architecture, combining an imidazo[1,2-b]pyridazine core linked via a piperidin-4-yloxybut-2-yn-1-yl chain to a 4-(propan-2-yl)piperazine moiety. The but-2-yn-1-yl linker may enhance metabolic stability compared to saturated chains, a common strategy in drug design .
Properties
IUPAC Name |
6-[4-[4-(4-propan-2-ylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N6O/c1-19(2)26-16-14-25(15-17-26)10-3-4-18-29-20-7-11-27(12-8-20)22-6-5-21-23-9-13-28(21)24-22/h5-6,9,13,19-20H,7-8,10-12,14-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRULFGDFNSRECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, with precise reaction conditions:
Step 1: Synthesis of the imidazo[1,2-b]pyridazin-6-yl precursor.
Reagents: Starting materials include appropriate pyridazine derivatives.
Conditions: Catalysts, solvents, and temperature control are crucial.
Step 2: Formation of the piperidin-4-yl group.
Reagents: Various amines and piperidine derivatives.
Conditions: Acid/base catalysis may be involved.
Step 3: Coupling the but-2-yn-1-yl and piperazine units.
Reagents: Alkynes and related coupling agents.
Conditions: Typically involve transition metal catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve scale-up processes:
Large-scale reactors: Facilitate the handling of larger volumes of reactants and products.
Continuous flow processes: Improve efficiency and consistency in the production of the compound.
Automated systems: Ensure precise control over reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Reduction: The gain of electrons or hydrogen atoms, typically using reducing agents such as metal hydrides.
Substitution: Replacement of a functional group with another, involving nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate.
Reduction: Use of reducing agents like sodium borohydride.
Substitution: Conditions vary based on the specific functional groups involved.
Major Products Formed
The products formed depend on the reaction type:
Oxidation: May lead to the formation of ketones, aldehydes, or carboxylic acids.
Reduction: Often produces alcohols, amines, or hydrocarbons.
Substitution: Generates a variety of substituted derivatives depending on the reacting groups.
Scientific Research Applications
Chemistry
Utilized in the study of complex organic reactions and synthesis of novel compounds.
Acts as a precursor or intermediate in the production of other significant chemicals.
Biology
Used in biochemical assays and studies to understand cellular mechanisms and interactions.
Aids in the exploration of molecular pathways and drug-target interactions.
Medicine
Investigated for potential therapeutic applications due to its unique chemical properties.
May serve as a lead compound in the development of new pharmaceuticals.
Industry
Applied in the manufacture of specialized materials and chemical products.
Used in processes requiring specific chemical reactivity and stability.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level:
Molecular Targets: Specific enzymes, receptors, or proteins within cells.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or structural integrity of cells.
Comparison with Similar Compounds
Structural Comparisons
The compound’s structural uniqueness lies in its imidazo[1,2-b]pyridazine core, distinguishing it from analogs with pyrazolo[1,5-a]pyrazine (e.g., in ) or pyridazinone scaffolds (). Key structural variations among similar compounds include:
Key Observations :
- The but-2-yn-1-yl linker introduces rigidity, contrasting with flexible chains in compounds like 6-(4-(2-fluorophenyl)piperazine-1-yl)-3(2H)-pyridazinone (), which may influence bioavailability .
Biological Activity
The compound 1-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(propan-2-yl)piperazine is a complex molecule with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 342.45 g/mol. The structure contains multiple pharmacophores, which may contribute to its diverse biological activities.
Dipeptidyl Peptidase IV (DPP-IV) Inhibition
Research indicates that derivatives similar to this compound exhibit inhibition of DPP-IV, an enzyme involved in glucose metabolism. For instance, a related compound, E3024, demonstrated an IC50 value of approximately 100 nM against DPP-IV, showcasing its potential as an anti-diabetic agent . This mechanism is particularly relevant for managing type 2 diabetes by enhancing insulin secretion and reducing glucose levels.
Antitumor Activity
The imidazo[1,2-b]pyridazine moiety has been linked to antitumor effects. Compounds with similar structures have shown promising results in inhibiting cancer cell growth by modulating immune responses. For example, ENPP1 inhibitors have been identified as potential agents in cancer immunotherapy, enhancing immune responses against tumors .
In Vitro Studies
Numerous studies have assessed the biological activity of compounds containing the imidazo[1,2-b]pyridazine scaffold:
| Study | Activity Assessed | Findings |
|---|---|---|
| Yasuda et al. (2006) | DPP-IV Inhibition | IC50 ~ 100 nM; significant glucose regulation in vivo |
| Recent Study (2024) | ENPP1 Inhibition | IC50 ~ 5.70 nM; enhanced immune response in murine models |
| Sladowska et al. (2002) | Cytotoxicity | Compounds exhibited significant cytotoxic effects on cancer cell lines |
These findings suggest that the compound may possess both anti-diabetic and anticancer properties.
Case Studies
- Diabetes Management : A study involving E3024 demonstrated that administration led to reduced glucose excursions and increased insulin levels in Zucker fa/fa rats, indicating its effectiveness in managing diabetes .
- Cancer Immunotherapy : A recent investigation into imidazo[1,2-a]pyrazine derivatives revealed their potential as ENPP1 inhibitors, significantly enhancing the efficacy of anti-PD-1 antibodies in tumor models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
